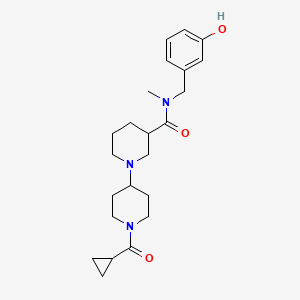![molecular formula C15H13N3S2 B5322777 [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE](/img/structure/B5322777.png)
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE: is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a sulfide linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE typically involves the formation of the thiazole and pyrimidine rings followed by their coupling through a sulfide linkage. The process may include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Pyrimidine Ring: Pyrimidine rings are often synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea.
Coupling Reaction: The final step involves the coupling of the thiazole and pyrimidine rings through a sulfide linkage, typically using thiol reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The sulfide linkage in [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfide linkage, potentially forming thiols and other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid share the thiazole ring structure.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine share the pyrimidine ring structure.
Sulfide Linkages: Compounds like diphenyl sulfide share the sulfide linkage.
Uniqueness: What sets [2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE apart is the combination of these three structural features in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.
特性
IUPAC Name |
2-(4-methylphenyl)-4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S2/c1-11-3-5-12(6-4-11)14-18-13(9-19-14)10-20-15-16-7-2-8-17-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHRHXAPAKVJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5322701.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5322709.png)
![N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5322713.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzamide](/img/structure/B5322721.png)
![(6-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-6-oxohexyl)amine dihydrochloride](/img/structure/B5322726.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5322753.png)
![N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5322755.png)
![5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5322760.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5322762.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5322770.png)

![[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methoxypyrimidin-5-yl)methanone](/img/structure/B5322784.png)
![1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5322789.png)
